1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

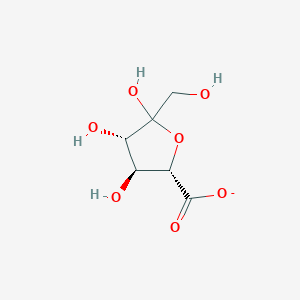

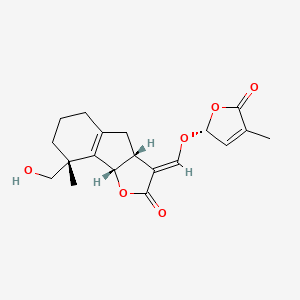

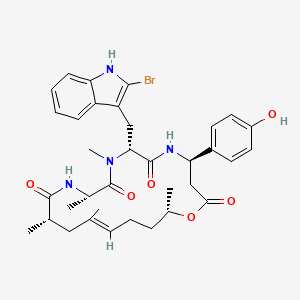

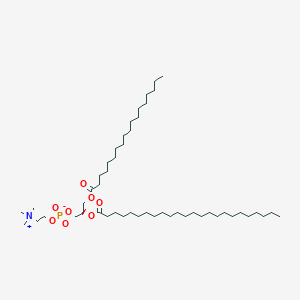

1-octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and tetracosanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.

Scientific Research Applications

Ion Channel Interaction

1-Octadecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine has been researched for its potential interactions with plasma membrane ion channels. A study by Potier et al. (2011) explored the interaction of a similar ether-linked phospholipid with ion channels, hypothesizing a modulation of their function, which could be relevant to understanding the broader applications of such phospholipids in cellular biology (Potier et al., 2011).

Lipid Membrane Interaction

Huang et al. (2013) utilized a label-free sensing platform to detect interactions between small molecules and lipid bilayers, including those containing similar phosphocholines. This study contributes to understanding how these phosphocholines interact with lipid membranes, which is crucial for drug development and analysis (Huang et al., 2013).

High-Temperature Behavior

Changi et al. (2012) examined the behavior of a related phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), in high-temperature water. This study's insights into the hydrolysis and reaction products of DOPC at elevated temperatures can provide a foundation for understanding the stability and decomposition pathways of similar phosphocholines under extreme conditions (Changi et al., 2012).

Membrane Biophysics

Investigations into the effects of analogs of ether phospholipids on model membranes can shed light on the biophysical properties influenced by this compound. A study by Torrecillas et al. (2006) examined these effects, revealing insights into the molecular mechanisms that could be relevant to similar phospholipids (Torrecillas et al., 2006).

Phase Behavior in Aqueous Media

The phase behavior of bolaamphiphilic phosphocholines in aqueous media has been studied by Meglio et al. (2000). These studies are fundamental for understanding how this compound might behave in similar environments, which is crucial for applications in nanotechnology and material science (Meglio et al., 2000).

Structural Characterization in Nanoparticles

Schmiele et al. (2016) conducted structural characterization of lipid nanoparticles using a similar phospholipid, which provides insights into the potential use of this compound in the formulation of lipid-based nanoparticles for drug delivery or other applications (Schmiele et al., 2016).

pH-Dependent Aggregation Properties

Scarzello et al. (2006) investigated the pH-dependent aggregation properties of mixtures of sugar-based gemini surfactants with phospholipids, including similar phosphocholines. Understanding these properties is crucial for the development of novel drug-delivery systems and biomedical applications (Scarzello et al., 2006).

properties

Molecular Formula |

C50H100NO8P |

|---|---|

Molecular Weight |

874.3 g/mol |

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |

InChI Key |

JAGKNQMHXVLJKL-QSCHNALKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.